![molecular formula C9H7BrN2O3 B2839467 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2089381-00-8](/img/structure/B2839467.png)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O3 . It has a molecular weight of 271.07 g/mol . The compound appears as a light green to green powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O3/c1-15-7-2-5(10)4-12-8(7)6(3-11-12)9(13)14/h2-4H,1H3,(H,13,14) . This indicates the presence of a bromine atom, a methoxy group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.07 g/mol . It has a topological polar surface area of 63.8 Ų, indicating its polarity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has two rotatable bonds . The compound’s complexity, as computed by Cactvs, is 264 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Inhibitors of A1 Adenosine Receptors: A study by Manetti et al. (2005) on the synthesis of 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters showed high affinity and selectivity toward the A1 receptor subtype, highlighting the compound's potential as a basis for creating selective inhibitors for adenosine receptors (Manetti et al., 2005).
- Tautomerism and Reactivity Studies: Ochi et al. (1976) synthesized 2-Hydroxypyrazolo[1,5-a]pyridine, demonstrating its reactivity in undergoing various chemical reactions, providing a pathway for synthesizing related compounds with potential biological applications (Ochi et al., 1976).
- Guanine Analogues: Research by Ehler et al. (1977) on 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, contributes to the understanding of nucleoside analogues and their potential therapeutic applications, despite the lack of antiviral activity for this specific compound (Ehler et al., 1977).
Synthesis Techniques and Chemical Properties
- Novel Synthesis Methods: Zhang et al. (2010) described a new method for the synthesis of 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridine derivatives from isoflavones, showcasing the versatility of pyrazolo[1,5-a]pyridine derivatives in chemical synthesis (Zhang et al., 2010).
- Antimicrobial Activity: Patel et al. (2011) explored the synthesis of new pyridine derivatives, demonstrating their variable and modest antimicrobial activity, indicating the potential of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in developing antimicrobial agents (Patel et al., 2011).
Applications in Corrosion Inhibition and Material Chemistry
- Corrosion Inhibition: Mahgoub et al. (2010) investigated heterocyclic compounds for their potential in inhibiting corrosion of carbon steel in cooling water systems, suggesting the utility of pyrazolo[1,5-a]pyridine derivatives in industrial applications (Mahgoub et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-2-5(10)4-12-8(7)6(3-11-12)9(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFALGNEKIVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

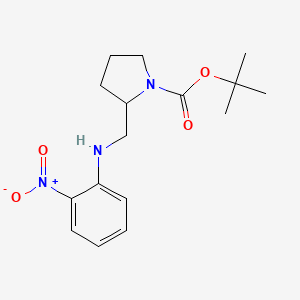

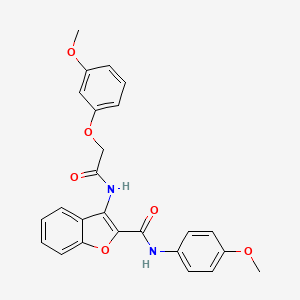


![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)
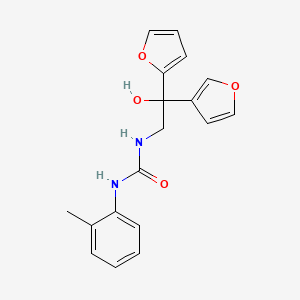

![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)
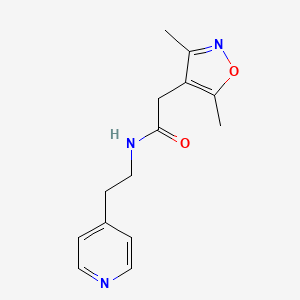
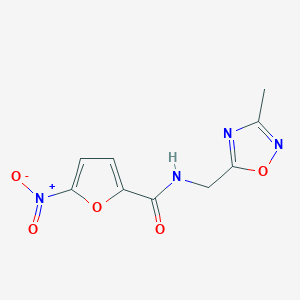

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)